tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate
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Overview
Description
tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an isopropyl group, and a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and isopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the formation of the carboxylate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control of reaction parameters, leading to a more sustainable and scalable synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. Its structural features allow for the exploration of interactions with biological targets, providing insights into the mechanisms of action of related compounds.
Medicine
In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical reactions makes it a versatile compound for the development of new drugs.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity profile allows for the development of new processes and products with enhanced properties.
Mechanism of Action
The mechanism of action of tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2R)-2-isopropyl-4-hydroxypiperidine-1-carboxylate
- tert-Butyl (2R)-2-isopropyl-4-aminopiperidine-1-carboxylate
- tert-Butyl (2R)-2-isopropyl-4-methylpiperidine-1-carboxylate
Uniqueness
tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate is unique due to the presence of the ketone group at the 4-position of the piperidine ring. This structural feature imparts distinct reactivity and properties compared to similar compounds with different functional groups at the same position.
Properties
IUPAC Name |
tert-butyl (2R)-4-oxo-2-propan-2-ylpiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-9(2)11-8-10(15)6-7-14(11)12(16)17-13(3,4)5/h9,11H,6-8H2,1-5H3/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHRUAIXGSWYPC-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)CCN1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC(=O)CCN1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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